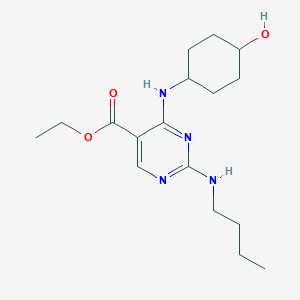

Ethyl 2-(butylamino)-4-(((1r,4r)-4-hydroxycyclohexyl)-amino)pyrimidine-5-carboxylate

Description

Ethyl 2-(butylamino)-4-(((1r,4r)-4-hydroxycyclohexyl)-amino)pyrimidine-5-carboxylate is a pyrimidine-based small molecule with demonstrated kinase inhibitory activity. Its structure features a central pyrimidine ring substituted at positions 2 and 4 with a butylamino group and a trans-4-hydroxycyclohexylamino moiety, respectively, along with an ethyl ester at position 3. This compound has been studied in structural biology contexts, such as in the inhibition of Mer tyrosine kinase (MerTK), as evidenced by its co-crystallization with the MerTK kinase domain (PDB ID: 7N9G) .

Properties

IUPAC Name |

ethyl 2-(butylamino)-4-[(4-hydroxycyclohexyl)amino]pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N4O3/c1-3-5-10-18-17-19-11-14(16(23)24-4-2)15(21-17)20-12-6-8-13(22)9-7-12/h11-13,22H,3-10H2,1-2H3,(H2,18,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGBNUWYYKNOCSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NC=C(C(=N1)NC2CCC(CC2)O)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(butylamino)-4-(((1r,4r)-4-hydroxycyclohexyl)-amino)pyrimidine-5-carboxylate typically involves multi-step organic reactions

-

Formation of the Pyrimidine Core:

Starting Materials: Ethyl cyanoacetate and guanidine.

Reaction Conditions: The reaction is carried out in the presence of a base such as sodium ethoxide under reflux conditions to form the pyrimidine ring.

Mechanism of Action

The mechanism of action of Ethyl 2-(butylamino)-4-(((1r,4r)-4-hydroxycyclohexyl)-amino)pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrimidine core allows it to mimic natural substrates or inhibitors, thereby modulating the activity of these targets. The hydroxycyclohexyl group may enhance binding affinity through hydrogen bonding, while the butylamino group can interact with hydrophobic pockets in the target protein.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Pyrimidine Core

Ethyl 4-Methyl-2-[(4-Methylphenyl)Amino]Pyrimidine-5-Carboxylate

- Structure: Position 4 has a methyl group, and position 2 has a 4-methylphenylamino substituent.

- Key Differences: Lacks the hydroxycyclohexyl group and butylamino chain.

- Implications: The aromatic 4-methylphenyl group may reduce solubility compared to the hydroxycyclohexyl group in the target compound.

Ethyl 2-(Benzylamino)-4-Methylpyrimidine-5-Carboxylate

- Structure: Position 2 has a benzylamino group, and position 4 is methylated.

- Key Differences : The benzyl group introduces bulkier aromaticity, which may hinder binding in sterically sensitive kinase pockets. The absence of the hydroxycyclohexyl group reduces stereochemical specificity .

Methyl 2-Chloro-4-(((1R,4R)-4-Hydroxycyclohexyl)-Amino)Pyrimidine-5-Carboxylate

- Structure: Methyl ester at position 5 and a chloro group at position 2 instead of butylamino.

- Key Differences: The chloro group may reduce nucleophilic reactivity compared to the butylamino substituent. The methyl ester could decrease metabolic stability relative to the ethyl ester in the target compound .

Functional Group Modifications in Related Kinase Inhibitors

SC-514 (IKK-2 Inhibitor)

- Key Differences : SC-514 is ATP-competitive and selective for IKK-2, whereas the target compound targets MerTK. The hydroxycyclohexyl group in the target compound may confer distinct binding kinetics, such as delayed nuclear export of transcription factors .

Beta-Carboline-Based IKK Inhibitors

- Structure : Feature a β-carboline core instead of a pyrimidine.

- Key Differences: β-carbolines exhibit nanomolar potency against IKK but lack the substituent diversity seen in pyrimidine derivatives. The target compound’s ethyl ester and hydroxycyclohexyl groups may improve pharmacokinetic properties .

Substituent Impact on Pharmacological Properties

Structural Determinants of Selectivity and Potency

- Hydroxycyclohexyl Group: The trans-4-hydroxycyclohexylamino group in the target compound enhances three-dimensional complementarity with hydrophobic kinase pockets, a feature absent in analogues with planar aromatic substituents (e.g., benzyl or phenyl groups) .

- Butylamino vs. Chloro/Methylthio: The butylamino chain at position 2 provides flexibility and moderate lipophilicity, favoring interactions with kinase ATP-binding sites. In contrast, chloro or methylthio groups (e.g., in compounds) may limit binding due to steric or electronic effects .

- Ethyl Ester : Compared to methyl esters, the ethyl ester in the target compound may prolong half-life by resisting esterase-mediated hydrolysis .

Biological Activity

Ethyl 2-(butylamino)-4-(((1r,4r)-4-hydroxycyclohexyl)-amino)pyrimidine-5-carboxylate is a synthetic compound belonging to the pyrimidine class, notable for its potential therapeutic applications, particularly in oncology. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and potential clinical applications.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of 336.44 g/mol. The structure includes a pyrimidine ring substituted with an ethyl ester, a butylamino group, and a hydroxycyclohexyl moiety, which enhances its biological activity by improving binding affinity to target proteins .

This compound exhibits significant anti-cancer properties primarily through the inhibition of specific enzymes involved in tumor growth and proliferation. The hydroxycyclohexyl group is crucial for enhancing the compound's interaction with biological targets, potentially leading to effective inhibition of tumorigenesis.

Key Mechanisms:

- Enzyme Inhibition : The compound inhibits enzymes that facilitate cancer cell proliferation.

- Target Binding : Enhanced binding affinity due to structural modifications allows for more effective targeting of cancerous cells.

Biological Activity and Efficacy

Several studies have evaluated the biological activity of this compound in various cancer models. The following table summarizes key findings from research studies:

Case Studies

- Breast Cancer Model : In vitro studies demonstrated that this compound effectively inhibited breast cancer cell proliferation with an IC value of 21.00 µM. This study highlighted the compound's selectivity towards cancer cells compared to normal cells .

- Hepatic Cancer Model : Another study reported an IC value of 26.10 µM against hepatic cancer cell lines (HepG2), indicating potent anti-cancer activity while maintaining a favorable selectivity index against non-cancerous cell lines .

Scientific Research Applications

Ethyl 2-(butylamino)-4-(((1R,4R)-4-hydroxycyclohexyl)-amino)pyrimidine-5-carboxylate has demonstrated significant biological activity, especially as an anti-cancer agent . Research indicates that it inhibits specific enzymes involved in tumor growth and proliferation, making it a candidate for further pharmacological studies. The hydroxycyclohexyl moiety enhances its binding affinity to target proteins, which is crucial for its therapeutic efficacy.

Therapeutic Applications

- Oncology : The compound's ability to inhibit tumor growth positions it as a potential treatment for various cancers. Preliminary studies have shown its effectiveness in targeting specific cancer cell lines.

- Enzyme Inhibition : It has been observed to inhibit certain enzymes that are critical for cancer cell survival and proliferation. This mechanism of action is essential for developing targeted cancer therapies.

- Pharmacological Studies : Ongoing research is focused on understanding the pharmacokinetics and pharmacodynamics of this compound, which will inform its potential use in clinical settings.

Synthesis and Structural Analysis

The synthesis of this compound typically involves multiple synthetic steps that are detailed in related patents . The compound's molecular formula is , with a molecular weight of approximately 336.43 g/mol.

Several studies have been conducted to evaluate the efficacy of this compound in preclinical models:

- In vitro Studies : Laboratory tests have shown that this compound effectively reduces cell viability in various cancer cell lines, indicating its potential as an anti-cancer drug.

- Binding Affinity Tests : Interaction studies using techniques such as surface plasmon resonance (SPR) have demonstrated strong binding affinity to target proteins involved in cancer pathways.

- Animal Models : Preliminary animal studies are underway to assess the compound's safety profile and therapeutic effects in vivo.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the pyrimidine-5-carboxylate core in this compound?

- Methodological Answer : The pyrimidine core can be synthesized via the Biginelli reaction, a one-pot multicomponent condensation of aldehydes, β-keto esters, and thioureas. For example, cyclization of thiourea intermediates with amines under acidic conditions has been used to generate substituted pyrimidine derivatives . Solvent selection (e.g., ethanol or DMF) and temperature control (reflux conditions) are critical for optimizing yield and minimizing side reactions .

Q. How can researchers confirm the stereochemical integrity of the (1r,4r)-4-hydroxycyclohexyl moiety during synthesis?

- Methodological Answer : Stereochemical purity is verified using chiral HPLC or X-ray crystallography. Computational modeling (e.g., density functional theory) can predict stable conformers, while experimental NOESY NMR correlations identify spatial proximity of hydrogens in the cyclohexyl ring to confirm the trans-1,4-diaxial configuration .

Q. What analytical techniques are essential for characterizing this compound’s purity and structure?

- Methodological Answer :

- 1H/13C NMR : Assigns proton environments and carbon frameworks, with emphasis on distinguishing amine and carboxylate signals.

- HRMS : Validates molecular formula and detects isotopic patterns.

- HPLC with UV/Vis detection : Quantifies purity (>95% threshold for research-grade material) and identifies residual solvents (e.g., using ammonium acetate buffer at pH 6.5 for ion-pair chromatography) .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for introducing the butylamino and cyclohexylamino substituents?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict energy barriers for nucleophilic substitution at the pyrimidine C2 and C4 positions. Reaction path sampling combined with machine learning (e.g., ICReDD’s workflow) identifies optimal conditions (e.g., solvent polarity, base strength) to favor amination over hydrolysis .

Q. What reactor design principles improve scalability for multi-step syntheses involving sensitive intermediates?

- Methodological Answer : Continuous-flow reactors enhance heat/mass transfer for exothermic amination steps, while membrane separation technologies isolate unstable intermediates (e.g., protecting the hydroxycyclohexyl group from oxidation). Process simulation tools (Aspen Plus) model solvent recovery and waste minimization .

Q. How should researchers resolve contradictions in reported yields for analogous pyrimidine derivatives?

- Methodological Answer : Contradictions often arise from divergent workup protocols (e.g., crystallization vs. column chromatography) or solvent impurities. Systematic Design of Experiments (DoE) evaluates factors like reaction time, stoichiometry, and catalyst loading. For example, thiourea cyclization yields vary significantly with trace water content in DMF .

Q. What role does solvent choice play in stabilizing the transition state during heterocyclic ring formation?

- Methodological Answer : Polar aprotic solvents (e.g., DMF) stabilize charge-separated transition states in cyclization steps by reducing activation energy. Solvent-free mechanochemical grinding has been explored for eco-friendly synthesis but requires rigorous moisture control to prevent hydrolysis .

Q. How can heterogeneous catalysis improve regioselectivity in amination reactions?

- Methodological Answer : Zeolite-encapsulated palladium catalysts enhance regioselectivity for C4 amination over C2 due to pore-size constraints. Comparative kinetic studies (e.g., monitoring by in-situ IR) reveal substrate diffusion limits in porous catalysts, necessitating tailored catalyst supports .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.